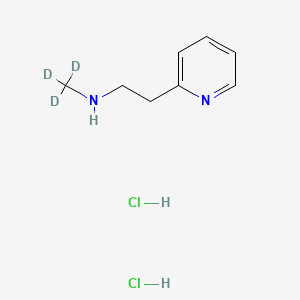

Betahistine-d3 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Bétahistine-d3 (chlorhydrate) est une forme deutérée de la bétahistine, un médicament antivertigeux de type histamine. Elle est principalement utilisée pour traiter les symptômes associés à la maladie de Ménière, tels que les vertiges, les acouphènes et la perte auditive . La forme deutérée, Bétahistine-d3, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme de la bétahistine en raison de son marquage isotopique stable.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Bétahistine-d3 (chlorhydrate) peut être synthétisée par un processus en plusieurs étapes à partir de précurseurs deutérés. La synthèse implique la réaction de la pyridine deutérée avec l'éthylamine deutérée dans des conditions contrôlées pour former le produit souhaité. La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables .

Méthodes de production industrielle

La production industrielle de Bétahistine-d3 (chlorhydrate) implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La Bétahistine-d3 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : La bétahistine peut être oxydée pour former l'acide 2-pyridylacétique, son principal métabolite.

Substitution : Elle peut subir des réactions de substitution, en particulier la N-acétylation, pour former la N-acétyl bétahistine.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Substitution : L'anhydride acétique et la triéthylamine sont couramment utilisés pour les réactions de N-acétylation.

Principaux produits

Oxydation : Acide 2-pyridylacétique

Substitution : N-acétyl bétahistine

Applications de la recherche scientifique

La Bétahistine-d3 (chlorhydrate) est largement utilisée dans la recherche scientifique en raison de son marquage isotopique stable. Ses applications incluent :

Études pharmacocinétiques : Utilisée pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la bétahistine dans l'organisme.

Analyse des voies métaboliques : Aide à identifier et à quantifier les métabolites de la bétahistine.

Études d'interaction médicamenteuse : Utilisée pour étudier les interactions potentielles entre la bétahistine et d'autres médicaments.

Recherche clinique : Employée dans les essais cliniques pour évaluer l'efficacité et l'innocuité de la bétahistine dans le traitement de la maladie de Ménière.

Mécanisme d'action

La Bétahistine-d3 (chlorhydrate) exerce ses effets principalement par son action sur les récepteurs de l'histamine. Elle agit comme un agoniste faible des récepteurs H1 de l'histamine et comme un antagoniste des récepteurs H3 de l'histamine . Cette double action entraîne une vasodilatation et une augmentation de la perméabilité dans l'oreille interne, ce qui contribue à soulager les symptômes de la maladie de Ménière en réduisant la pression endolymphatique .

Applications De Recherche Scientifique

Pharmacokinetics

Betahistine is rapidly absorbed when taken orally, with peak plasma concentrations typically reached within one hour. It has a short half-life of approximately 3 to 4 hours, necessitating multiple daily doses for sustained effect .

Treatment of Ménière’s Disease

Betahistine is widely recognized for its efficacy in managing symptoms associated with Ménière's disease. Clinical studies have shown that it significantly reduces the frequency and intensity of vertigo attacks compared to placebo treatments .

Other Vestibular Disorders

Beyond Ménière's disease, betahistine has been explored for its effectiveness in treating various vestibular disorders:

- Vestibular Neuritis : Studies indicate that betahistine can improve recovery rates from acute vestibular dysfunction .

- Binge Eating Disorder : Emerging research suggests potential applications in treating binge eating disorder by modulating neurotransmitter levels associated with appetite regulation .

Study 1: Efficacy in Vestibular Disorders

In a randomized controlled trial involving patients with vestibular disorders, participants receiving betahistine reported a significant reduction in vertigo episodes and improved quality of life metrics compared to those receiving placebo. The study highlighted a dosage range of 24 to 48 mg per day as optimal for symptom relief .

Study 2: Pharmacokinetic Insights

A pharmacokinetic study using animal models demonstrated that higher doses of betahistine resulted in significantly increased plasma concentrations and faster recovery from induced vestibular dysfunction. This study emphasized the relationship between dosage and therapeutic outcomes, suggesting that intravenous administration could enhance bioavailability compared to oral routes .

Comparative Data Table

Mécanisme D'action

Betahistine-d3 (hydrochloride) exerts its effects primarily through its action on histamine receptors. It acts as a weak agonist at histamine H1 receptors and as an antagonist at histamine H3 receptors . This dual action leads to vasodilation and increased permeability in the inner ear, which helps alleviate symptoms of Ménière’s disease by reducing endolymphatic pressure .

Comparaison Avec Des Composés Similaires

La Bétahistine-d3 (chlorhydrate) peut être comparée à d'autres analogues de l'histamine et agents antivertigeux :

Bétahistine dihydrochlorure : La forme non deutérée, couramment utilisée en milieu clinique.

Bétahistine mesilate : Une autre forme saline de la bétahistine, utilisée de manière interchangeable avec la forme dihydrochlorure, mais avec des propriétés pharmacocinétiques différentes.

Diménhydrinate : Un antihistaminique utilisé pour traiter le mal des transports et les vertiges, mais avec un mécanisme d'action différent.

La Bétahistine-d3 (chlorhydrate) est unique en raison de son marquage isotopique stable, ce qui la rend particulièrement précieuse dans les milieux de recherche pour des études pharmacocinétiques et métaboliques détaillées .

Activité Biologique

Betahistine-d3 dihydrochloride is a deuterated form of betahistine, a compound primarily used in the treatment of Ménière's disease and other vestibular disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Histamine Receptor Interaction:

Betahistine acts as a partial agonist at histamine H1 receptors and a strong antagonist at histamine H3 receptors . The activation of H1 receptors in the inner ear promotes vasodilation and increases vascular permeability, which is crucial for alleviating symptoms associated with endolymphatic hydrops in Ménière's disease. Conversely, the antagonistic action on H3 receptors enhances the release of neurotransmitters such as histamine, serotonin, and norepinephrine, which further contributes to its therapeutic effects by modulating vestibular function and balance .

Pharmacodynamics

Research indicates that betahistine influences neuronal firing within vestibular nuclei. A study involving healthy volunteers demonstrated that doses of 8 mg to 32 mg significantly reduced nystagmus duration by up to 59%, indicating its effectiveness in modulating vestibular responses .

Table 1: Effects of Betahistine on Nystagmus Duration

| Dose (mg) | Reduction in Nystagmus Duration (%) |

|---|---|

| 8 | 35 |

| 16 | 48 |

| 32 | 59 |

Pharmacokinetics

Betahistine is rapidly absorbed after oral administration, achieving peak plasma concentrations (Cmax) within one hour. The mean elimination half-life ranges from 3 to 4 hours , with over 85% of the dose excreted in urine within 24 hours. The primary metabolite identified is 2-pyridylacetic acid (2-PAA) , which may also possess pharmacological activity .

Table 2: Pharmacokinetic Parameters of Betahistine

| Parameter | Value |

|---|---|

| Cmax | Achieved in ~1 hour |

| Half-life | 3-4 hours |

| Urinary Excretion | >85% within 24 hours |

| Primary Metabolite | 2-Pyridylacetic acid |

Clinical Studies and Findings

Betahistine has been extensively studied for its efficacy in treating Ménière's disease. A significant clinical trial involving patients demonstrated that betahistine significantly reduced the frequency and severity of vertigo attacks. The compound's ability to enhance cochlear blood flow has been linked to its therapeutic effects .

Case Study: Betahistine in Vestibular Disorders

A recent study evaluated the effects of betahistine on patients diagnosed with vestibular pathology. The results indicated a marked improvement in balance and reduction in vertiginous symptoms after treatment with this compound. Notably, patients receiving higher doses exhibited more pronounced benefits .

Comparative Analysis with Other Treatments

In comparison to other treatments for Ménière's disease, such as diuretics or corticosteroids, betahistine offers a unique mechanism by directly targeting histaminergic pathways. While diuretics aim at fluid management, betahistine addresses the underlying neurovascular components contributing to vertigo.

Table 3: Comparison of Treatment Modalities for Ménière's Disease

| Treatment Type | Mechanism of Action | Efficacy |

|---|---|---|

| Betahistine | H1 agonist/H3 antagonist | High |

| Diuretics | Fluid reduction | Moderate |

| Corticosteroids | Anti-inflammatory | Variable |

Propriétés

IUPAC Name |

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFMHARQUBJRE-GXXYEPOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.